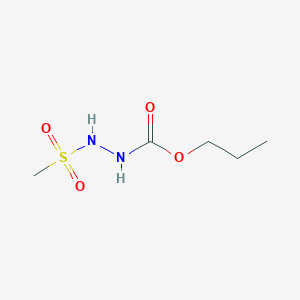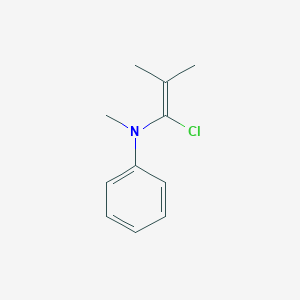
2-Pyridinamine, 3-(1-methylhydrazino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinamine, 3-(1-methylhydrazino)- is a chemical compound with the molecular formula C6H10N4 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 3-(1-methylhydrazino)- can be achieved through several methods. One common method involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is typically carried out in a solvent such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0°C to 150°C .
Industrial Production Methods
Industrial production methods for hydrazinopyridines, including 2-Pyridinamine, 3-(1-methylhydrazino)-, often involve the reduction of corresponding diazonium salts. This method is preferred due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinamine, 3-(1-methylhydrazino)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the hydrazino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, halogenated pyridines, and diazonium salts. The reactions are typically carried out in solvents such as ethanol, acetonitrile, and methylene chloride, under controlled temperature conditions .
Major Products
The major products formed from these reactions include various hydrazinopyridine derivatives, which have applications in pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
2-Pyridinamine, 3-(1-methylhydrazino)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Pyridinamine, 3-(1-methylhydrazino)- involves its interaction with specific molecular targets and pathways. The hydrazino group in the compound is highly reactive, allowing it to interact with various biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of biological pathways, resulting in its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyridine: A similar compound with the molecular formula C5H6N2, known for its use in the synthesis of pharmaceuticals.
3-Methyl-2-aminopyridine: Another similar compound with applications in organic synthesis and pharmaceuticals.
Uniqueness
2-Pyridinamine, 3-(1-methylhydrazino)- is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
61006-72-2 |
|---|---|
Molekularformel |
C6H10N4 |
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
3-[amino(methyl)amino]pyridin-2-amine |
InChI |
InChI=1S/C6H10N4/c1-10(8)5-3-2-4-9-6(5)7/h2-4H,8H2,1H3,(H2,7,9) |
InChI-Schlüssel |
OALTYKDDAXYYCM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=C(N=CC=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14610721.png)
![1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14610729.png)


![N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride](/img/structure/B14610752.png)
![1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14610754.png)

![2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B14610763.png)




![9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]-](/img/structure/B14610780.png)

